Furcarbanil
Description
Historical Context and Discovery of Furan (B31954) Carboxamides
Furan carboxanilides, or furanilides, are a class of carboxamide fungicides that emerged in the 1970s. acs.org These compounds, including Furcarbanil, were utilized during the subsequent decade for managing fungal diseases in temperate grains and cereals. acs.orgethz.ch Despite a growing interest in the broader class of carboxamides over the last quarter-century, furan carboxamides like this compound are now largely considered obsolete in commercial agriculture. acs.orgethz.ch They have been superseded by newer fungicides with enhanced biological activity and a wider spectrum of action, such as boscalid (B143098). acs.orgethz.ch
The synthesis of furan carboxamides has been a subject of interest, with various methods developed over time. A traditional approach involves a five-step process starting from β-keto esters. rsc.org More direct, one-step procedures have also been developed, allowing for the synthesis of these compounds from commercially available substrates. acs.org This ease of synthesis has made furanilides valuable as model compounds for research, particularly in environmental photochemistry. acs.org
Classification within Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs)
This compound is classified as a Succinate Dehydrogenase Inhibitor (SDHI), a group of fungicides that target the mitochondrial complex II, also known as succinate dehydrogenase (SDH). anses.frnih.govuga.edu SDHIs function by inhibiting fungal respiration, which blocks the production of energy within the fungal cells and ultimately hinders their growth. uga.edu This mode of action involves blocking the ubiquinone-binding (Qp) site at the interface of the SdhB, SdhC, and SdhD subunits of the SDH enzyme. online-rpd.orgresearchgate.net
The SDHI class of fungicides is not new, with the first generation, including carboxin, being introduced in the late 1960s. uga.edurutgers.edu These early SDHIs were primarily effective against basidiomycete pathogens. researchgate.net Newer generations of SDHIs have a much broader spectrum of activity. researchgate.net The Fungicide Resistance Action Committee (FRAC) has categorized SDHIs under the FRAC Code 7, which includes a diverse range of chemical groups such as furan-carboxamides, to which this compound belongs. frac.info
Table 1: Classification of Selected SDHI Fungicides
| Chemical Group | Common Name | Year of Introduction (if available) |
|---|---|---|
| Furan-carboxamides | Fenfuram | 1970s |
| Furan-carboxamides | This compound | 1970s |
| Furan-carboxamides | Methfuroxam | 1970s |
| Oxathiin-carboxamides | Carboxin | 1966 |
| Pyridine-carboxamides | Boscalid | 2003 |
| Pyrazole-carboxamides | Fluxapyroxad | 2011 |
| Pyridinyl-ethyl-benzamide | Fluopyram | 2013 |
| N-methoxy-(phenyl-ethyl)-pyrazole-carboxamides | Pydiflumetofen | 2016 |
This table provides an overview of different chemical groups within the SDHI class and representative fungicides. uga.edurutgers.edufrac.info
Significance in Agrochemical and Biological Research
While this compound itself is largely obsolete for commercial use, the furan carboxamide structure holds significance in ongoing research. acs.org The simple and unique chemical structure of furanilides makes them excellent models for studying the environmental photochemistry of pollutants. acs.orgethz.ch Specifically, they have been used to investigate the competitive degradation pathways involving singlet oxygen and triplet chromophoric dissolved organic matter in sunlit waters. acs.orgethz.ch
The broader class of SDHIs, to which this compound belongs, is the fastest-growing group of fungicides in the agrochemical market. uga.edu They are crucial for controlling a wide range of fungal diseases in various crops. anses.frfrontiersin.org However, the specific mode of action of SDHIs also puts them at a medium to high risk for the development of fungicide resistance. uga.edurutgers.edu This has prompted extensive research into the molecular mechanisms of resistance, which primarily involve mutations in the target SDH genes. online-rpd.org
The study of SDHIs also extends into biological research beyond agriculture. The target enzyme, succinate dehydrogenase, is highly conserved across species, including humans. nih.govanr.fr This has led to investigations into the potential effects of SDHIs on non-target organisms. anr.fr Research in this area explores the cellular and molecular mechanisms that might be disrupted by these compounds. nih.gov
Furan-containing compounds, in general, are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties. researchgate.netijabbr.com
Overview of Research Trajectories for this compound and Analogs
Current research involving furan carboxamides like this compound is multifaceted. One major area is the investigation of structure-activity relationships (SAR). researchgate.netontosight.ai By synthesizing and testing analogs with modified structures, researchers can understand how different chemical groups influence the compound's biological activity. researchgate.netrsc.org This knowledge is crucial for designing new and more effective fungicides or other biologically active molecules. rsc.org
Another significant research trajectory is focused on understanding and overcoming fungicide resistance. rutgers.edu Studies explore the specific mutations in the SDH enzyme that confer resistance to different SDHIs. online-rpd.org This research is vital for developing resistance management strategies, such as the use of fungicide mixtures or alternations. rutgers.edu
Furthermore, the synthesis of novel furan carboxamide derivatives continues to be an active area of research. rsc.orgacs.org Scientists are exploring new and more efficient synthetic routes to create diverse libraries of these compounds for biological screening. rsc.orgmdpi.com These efforts could lead to the discovery of new antifungal agents or compounds with other valuable pharmacological properties. nih.govnih.gov
Table 2: Key Research Areas for this compound and its Analogs
| Research Area | Focus | Key Findings/Goals |
|---|---|---|
| Environmental Photochemistry | Degradation pathways of furanilides in aquatic environments. | Elucidating the roles of singlet oxygen and triplet chromophoric dissolved organic matter in photodegradation. acs.orgethz.ch |
| Fungicide Resistance | Molecular mechanisms of resistance to SDHIs. | Identifying mutations in the SDH enzyme and developing strategies to mitigate resistance. online-rpd.orgrutgers.edu |
| Structure-Activity Relationship (SAR) | Correlation between chemical structure and biological activity. | Guiding the design of more potent and selective antifungal compounds. researchgate.netrsc.org |
| Novel Synthesis | Developing efficient methods for creating furan carboxamide derivatives. | Expanding the chemical space for the discovery of new bioactive molecules. rsc.orgacs.org |
| Biological Screening | Testing furan carboxamides for various biological activities. | Exploring potential applications in medicine, such as antifungal or antiviral agents. rsc.orgnih.gov |
This table summarizes the primary research directions involving this compound and related furan carboxamide compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
28562-70-1 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2,5-dimethyl-N-phenylfuran-3-carboxamide |
InChI |
InChI=1S/C13H13NO2/c1-9-8-12(10(2)16-9)13(15)14-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15) |
InChI Key |
XEPBBUCQCXXTGR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2 |
Other CAS No. |
28562-70-1 |
Synonyms |
2,5-dimethyl-3-furancarboxanilide 2,5-dimethyl-3-furancarboxylic acid anilide BAS 3191 BAS-3191 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Established Synthetic Pathways for Furan (B31954) Carboxamides
The synthesis of furan carboxamides, the structural class to which Furcarbanil belongs, is well-documented. A common and effective method involves the acylation of amines with a furan-3-carbonyl chloride derivative. For instance, 2,4-dimethyl-N-aryl-3-furamides are synthesized by reacting 2,4-dimethyl-furan-3-carbonyl chloride with various aromatic amines. bibliomed.org This reaction is typically carried out in a dry solvent like dioxane and in the presence of a base such as triethylamine (B128534) to neutralize the hydrogen chloride byproduct. bibliomed.org
The precursor, 2,4-dimethyl-furan-3-carbonyl chloride, is itself prepared from 2,4-dimethyl-furan-3-carboxylic acid, which can be synthesized from ethyl acetoacetate (B1235776) and dimethyl-2-propynylsulfonium bromide. bibliomed.org The carboxylic acid is then converted to the more reactive acid chloride using thionyl chloride. bibliomed.org This multi-step process allows for the construction of the core furan carboxamide structure.
Another established method for creating furan carboxamides is through a high-temperature fusion reaction. In this approach, a 2-furoyl chloride is mixed directly with an amine, such as 2-aminoanthraquinone, 2-aminobenzophenone, or 2-aminopyridine, and heated to high temperatures (e.g., 120 °C) for an extended period. dergipark.org.tr This solvent-free method provides a direct route to the desired N-substituted furan-2-carboxamides. dergipark.org.tr
Microwave-assisted synthesis has also emerged as a modern and efficient technique for preparing furan carboxamides. This method offers the advantage of mild reaction conditions and can be used for the synthesis of derivatives like N-(furan-2-ylmethyl)furan-2-carboxamide from 2-furoic acid and furfurylamine. researchgate.net
Exploration of Novel this compound Derivatives and Analogs
The core structure of this compound and other furan carboxamides serves as a scaffold for the development of novel derivatives with potentially enhanced or different properties. Researchers have explored various modifications of the furan and the N-aryl moieties to create new chemical entities.
Synthesis of Substituted N-aryl-3-furamides
A significant area of exploration is the synthesis of N-aryl-3-furamides with various substituents on the aryl ring. By starting with a substituted aniline (B41778), a wide range of derivatives can be accessed. For example, the reaction of 2,4-dimethyl-furan-3-carbonyl chloride with different substituted anilines yields a library of 2,4-dimethyl-N-aryl-3-furamides. bibliomed.org This approach allows for the systematic investigation of structure-activity relationships.
Similarly, N-aryl-3-carbonylpyrroles, which share structural similarities with furan carboxamides, have been synthesized directly from a Morita–Baylis–Hillman acetate (B1210297) of 2,2-dimethoxyacetaldehyde (B46314) and a primary amine, showcasing alternative strategies for creating related structures. rsc.org The synthesis of N-aryl substituted azacycles from N-alkyl protected arylamines further highlights the diverse methods available for creating compounds with N-aryl functionalities. rsc.org
Development of 1,3,4-Oxadiazole-2-carbohydrazide Derivatives
Another strategy for creating novel analogs involves the incorporation of other heterocyclic rings, such as the 1,3,4-oxadiazole (B1194373) moiety. The synthesis of these derivatives often begins with a furan-2-carbohydrazide. rroij.comjst.go.jp For instance, naphtho[2,1-b]furan-2-carbohydrazide, prepared from the corresponding ethyl ester and hydrazine (B178648) hydrate, can be reacted with carbon disulfide in the presence of potassium hydroxide (B78521) to form a 5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione. rroij.comrroij.com
Further derivatization can be achieved. For example, N¹-[substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazides can be cyclized using iodine and potassium carbonate in DMSO to yield 2-(naphtho[2,1-b]furan-2-yl)-5-(substituted)phenyl-1,3,4-oxadiazole derivatives. ijpcbs.com These multi-step synthetic sequences demonstrate the versatility of the furan carbohydrazide (B1668358) intermediate in building complex heterocyclic systems. jst.go.jpijpcbs.com
Optimization of Synthetic Procedures for Research Scale
For research purposes, the optimization of synthetic procedures is crucial to ensure efficient and scalable access to the target compounds. This often involves adjusting reaction conditions, reagents, and purification methods.
In the synthesis of anthra[2,3-b]furan-3-carboxamides, for example, various methods for activating the carboxylic acid group were tested, including the use of CDI, DCC, EDC, PyBOP, HATU, and TBTU. nih.gov It was found that converting the acid to an acid chloride, despite the intermediate's instability, followed by reaction with amines, gave the corresponding carboxamides in high yields. nih.gov For deprotection steps, switching from a 3 M solution of HCl in methanol (B129727) to alternative methods was necessary to improve the water solubility of the final hydrochloride salts. nih.gov
The choice of starting materials can also be a key aspect of optimization. For instance, the cleavage of a tertiary ester proceeded more easily than an ethyl ester in the synthesis of anthra[2,3-b]furan-3-carboxylic acid, allowing for the use of a weaker acid for hydrolysis and resulting in a quantitative yield of high-purity product. nih.gov Such optimizations are critical for producing gram quantities of material for further study. mdpi.com
Chemical Characterization of Synthesized Compounds for Research Integrity
Ensuring the structural integrity of newly synthesized compounds is a fundamental aspect of chemical research. A combination of spectroscopic techniques is employed to unequivocally determine the chemical structure and purity of the products.
Spectroscopic Analysis (e.g., NMR, FTIR)
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for the characterization of furan carboxamides and their derivatives. thermofisher.comuii.ac.id
FTIR spectroscopy is primarily used to identify the functional groups present in a molecule. thermofisher.com For furan carboxamides, characteristic absorption bands would be observed for the N-H stretching of the amide, the C=O stretching of the amide carbonyl, and vibrations associated with the furan and any aromatic rings. mdpi.com For example, in the synthesis of 5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione, IR spectra confirmed the structure by showing absorption bands at 3225 cm⁻¹ (N-H), 1613-1643 cm⁻¹ (C=N), and 1168 cm⁻¹ (C=S). rroij.comrroij.com
NMR spectroscopy , including ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of a molecule. thermofisher.com
In the ¹H NMR spectra of 2,4-dimethyl-N-aryl-3-furamides, a singlet corresponding to the NH proton is typically observed around δ 9.02-9.46 ppm. bibliomed.org The protons on the furan ring and the aryl group appear in the aromatic region, and their splitting patterns and coupling constants provide valuable information about their relative positions. bibliomed.orgrjptonline.org The methyl groups on the furan ring typically appear as sharp singlets in the upfield region. bibliomed.org
For example, in the characterization of N-(2,5-dimethylphenyl)-5-(4-fluorophenyl)-2-furamide, the ¹H NMR spectrum showed a singlet for the NH proton at δ 9.66 ppm, multiplets for the aromatic protons, and singlets for the two methyl groups at δ 2.33 and 2.23 ppm. rjptonline.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shift of each carbon atom is indicative of its chemical environment. For instance, the carbonyl carbon of the amide group in pyrazole (B372694) carboxamides bearing a furan moiety appears at a characteristic downfield shift (e.g., δ 156.6 ppm). derpharmachemica.com
Together, FTIR and NMR spectroscopy, often in conjunction with mass spectrometry and elemental analysis, provide a comprehensive and unambiguous characterization of the synthesized furan carboxamide derivatives, ensuring the integrity of the research findings. dergipark.org.trbiointerfaceresearch.com
Interactive Data Table: Spectroscopic Data for Selected Furan Carboxamides
| Compound | ¹H NMR (δ, ppm) | Key FTIR (cm⁻¹) | Reference |
| 2,4-Dimethyl-N-(2,3-dimethylphenyl)-3-furamide | 9.02 (s, 1H, NH), 7.45 (d, 1H), 7.26-7.04 (m, 4H), 2.46 (s, 3H), 2.26 (s, 3H), 2.12 (s, 3H) | Not specified | bibliomed.org |
| 2,4-Dimethyl-N-(2,4-dimethylphenyl)-3-furamide | 9.46 (s, 1H, NH), 7.42 (s, 1H), 7.35 (d, 1H), 7.18 (s, 1H), 6.99 (d, 1H), 2.40 (s, 3H), 2.23 (s, 3H), 2.20 (s, 3H), 2.07 (s, 3H) | Not specified | bibliomed.org |
| N-(2,5-dimethylphenyl)-5-(4-fluorophenyl)-2-furamide | 9.66 (s, 1H, NH), 7.98 (dd, 2H), 7.24–7.16 (m, 4H), 7.12 (d, 1H), 6.97 (d, 1H), 6.95 (s, 1H), 2.33 (s, 3H), 2.23 (s, 3H) | Not specified | rjptonline.org |
| N-phenyl-5-[2-(trifluoromethyl)phenyl]-2-furamide | 9.95 (s, 1H, NH), 8.06 (d, 1H), 7.85–7.72 (m, 4H), 7.62 (t, 1H), 7.42–7.37 (m, 1H), 7.31 (t, 2H), 7.07 (dd, 2H), 6.88 (d, 1H) | Not specified | rjptonline.org |
| 5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione | 7.62-8.68 (m, 8H, Ar-H and NH) | 3225 (N-H), 1613-1643 (C=N), 1168 (C=S) | rroij.comrroij.com |
Crystallographic Studies (e.g., X-ray Diffraction)
In the context of this compound and related compounds, crystallographic studies serve to verify the outcomes of chemical reactions and confirm structural assignments. researchgate.net Patent literature indicates that this compound has been analyzed using powder X-ray diffraction (PXRD), a technique suitable for polycrystalline samples. googleapis.com However, specific crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, are not detailed in the widely available scientific publications. Therefore, a data table for its crystallographic parameters cannot be generated at this time.
High-Resolution Mass Spectrometry and Elemental Analysis
High-Resolution Mass Spectrometry (HRMS) is a crucial tool for the characterization of organic compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of a molecule's elemental formula. researchgate.net Techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight HRMS (UHPLC-QTOF-HRMS/MS) are frequently employed for the analysis of complex organic molecules like pesticides. frontiersin.org
For this compound (C₁₃H₁₃NO₂), HRMS data confirms its elemental composition. The experimentally determined monoisotopic mass is reported as 215.094628657 Da. nih.gov Computational tools can also predict the m/z values for various adducts that may be observed during mass spectrometric analysis, as well as their predicted collision cross-section (CCS) values, which relate to the ion's shape and size. uni.lu
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts Data derived from computational predictions. uni.lu
| Adduct Ion | Molecular Formula | Calculated m/z | Predicted CCS (Ų) |
|---|---|---|---|
| [M+H]⁺ | [C₁₃H₁₄NO₂]⁺ | 216.10192 | 147.9 |
| [M+Na]⁺ | [C₁₃H₁₃NNaO₂]⁺ | 238.08386 | 160.7 |
| [M+NH₄]⁺ | [C₁₃H₁₇N₂O₂]⁺ | 233.12846 | 156.3 |
Elemental analysis provides complementary data by determining the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. The experimental results are then compared to the theoretical values calculated from the molecular formula. For analogs of this compound, such as 2,4-dimethyl-N-(o-tolyl)-3-furamide (C₁₄H₁₅NO₂), elemental analysis has been used to confirm their successful synthesis. bibliomed.org For this analog, the calculated composition was C, 73.34%; H, 6.59%; N, 6.11%, which closely matched the experimentally found values of C, 73.45%; H, 6.64%; N, 6.02%. bibliomed.org Similar analysis would be expected to confirm the purity and composition of this compound.
Molecular Mechanisms of Action and Target Identification
Inhibition of Fungal Succinate (B1194679) Dehydrogenase (Complex II)
Furcarbanil belongs to the furan (B31954) carboxamide class of fungicides, which are recognized as Succinate Dehydrogenase Inhibitors (SDHIs). nih.gov These compounds specifically target Complex II of the ETC. nih.govnih.gov The mode of action for SDHIs is the inhibition of the enzyme succinate dehydrogenase (SDH), which plays a crucial role in cellular respiration and energy metabolism. anr.fr
SDHIs, including carboxamides like this compound, function by disrupting the activity of succinate dehydrogenase. nih.gov This enzyme complex is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial ETC. The inhibitory action of carboxamides involves interference with the ubiquinone (coenzyme Q) binding site within the SDH complex. nih.gov By blocking this site, this compound prevents the transfer of electrons from succinate to ubiquinone, which is a critical step in the respiratory chain. This disruption halts the flow of electrons, thereby inhibiting ATP synthesis, which is vital for the fungus's energy-dependent cellular activities. mdpi.com
The specific effect of this compound on fungal processes can be better understood by comparing it to other well-characterized mitochondrial inhibitors that target different complexes within the ETC. In studies on the germination of Cryptococcus spores, inhibitors of Complex I (Rotenone), Complex II (Thenoyltrifluoroacetone - TTFA, and this compound), and Complex III (Antimycin A) were all found to induce a similar "asynchrony" phenotype. nih.gov This phenotype is characterized by a disruption in the synchronized timing of spore germination across a population. nih.gov
The finding that inhibitors of different ETC complexes produce the same germination phenotype strongly suggests that the disruption of the electron transport chain is the underlying cause of the observed inhibitory effect on germination. nih.govbiorxiv.org
Table 1: Comparative Analysis of Mitochondrial Inhibitors on Fungal Spore Germination
| Inhibitor | Target Complex | Observed Germination Phenotype | Phenotypic Concentration |
|---|---|---|---|
| This compound | Complex II (Succinate Dehydrogenase) | Asynchrony | 80 μM nih.govbiorxiv.org |
| Rotenone (B1679576) | Complex I | Asynchrony | 10 μM nih.govbiorxiv.org |
| TTFA (Thenoyltrifluoroacetone) | Complex II | Asynchrony | 200 μM nih.govbiorxiv.org |
| Antimycin A | Complex III | Asynchrony | 2.5 μM nih.govbiorxiv.org |
Detailed Molecular Interactions within the Electron Transport Chain
Impact on Fungal Cellular Processes
By inhibiting the central energy-producing pathway, this compound triggers significant disruptions in key fungal cellular activities, particularly those requiring high energy input like spore germination and respiration. nih.govicar.org.in
Spore germination is an energy-intensive process that transforms a dormant spore into a metabolically active vegetative cell and is essential for fungi to cause disease. nih.govindexfungorum.org this compound has been shown to inhibit the germination of Cryptococcus spores. nih.govbiorxiv.org Its action leads to an "asynchrony" phenotype, where the germination process within a population of spores becomes erratic and desynchronized. nih.gov Compared to other compounds in its structural class, this compound was identified as a relatively weak inhibitor of germination, demonstrating this effect at a concentration of 80 μM. nih.govbiorxiv.org The correlation between the inhibition of respiration and the disruption of spore germination is a well-established principle in mycology. icar.org.in
A direct consequence of inhibiting the electron transport chain is a reduction in cellular respiration. researchtrend.net Experiments monitoring the oxygen consumption rate (OCR) of Cryptococcus yeast confirmed that this compound acts as an ETC inhibitor. nih.gov When introduced to the yeast cells, this compound caused a discernible drop in the oxygen consumption rate, which is a key indicator of mitochondrial respiration. nih.gov This provides direct evidence that this compound's molecular mechanism involves the impairment of the respiratory chain. nih.gov
Table 2: Effect of this compound on Fungal Cellular Processes
| Cellular Process | Fungus Studied | Observed Effect of this compound |
|---|---|---|
| Spore Germination | Cryptococcus sp. | Inhibits germination, causing an "asynchrony" phenotype. nih.gov |
| Cellular Respiration | Cryptococcus sp. | Lowers the oxygen consumption rate (OCR). nih.gov |
Disruption of Spore Germination Dynamics
Investigation of Fungus-Specific Molecular Targets
A significant challenge in developing antifungal agents is ensuring they are specific to fungal targets to minimize effects on host organisms. nih.govthe-innovation.org The electron transport chain, while essential for fungi, is also present in humans. However, evidence suggests that fungal succinate dehydrogenase may possess unique, exploitable features. nih.gov Some carboxamide SDHIs exhibit a narrow spectrum of activity, being effective only against specific types of fungi, which points to structural differences in the target enzyme across species. nih.gov
The process of spore germination itself is considered distinct from any process in humans, making the pathways involved a potential reservoir for fungus-specific drug targets. nih.govnih.gov Studies have shown that certain germination inhibitors, including compounds structurally related to this compound, exhibit low cytotoxicity against mammalian cells. nih.gov This low cytotoxicity suggests that these compounds can effectively inhibit the fungal ETC without significantly impacting mitochondrial activity in host cells, supporting the hypothesis that their target has fungus-specific characteristics. nih.gov While the catalytic site of SDH is generally conserved evolutionarily, the observed specificity of some SDHIs implies that sufficient structural divergence exists to allow for selective targeting. nih.govanr.fr
Emerging Biological Targets and Pathways (based on furan carboxamide class)
While the primary mode of action for many carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH), research into the furan carboxamide class, to which this compound belongs, has unveiled a wider array of potential biological targets and pathway modulations. nih.govasm.org This diversification of targets presents opportunities for understanding and potentially overcoming resistance mechanisms.
Enzyme Inhibition Beyond SDH
The furan carboxamide scaffold has demonstrated inhibitory activity against several enzymes beyond the well-established target of SDH. This suggests a broader biochemical footprint for this class of compounds.
Carboxylesterase Inhibition: Carboxylesterases (CEs) are crucial enzymes involved in the metabolism of a wide range of xenobiotics, including many ester-containing drugs. nih.govwikipedia.org The inhibition of CEs can significantly alter the pharmacokinetics of these drugs. americanpharmaceuticalreview.com Studies have shown that certain small molecules can inhibit human liver (hCE1) and intestinal (hiCE) carboxylesterases. nih.gov Given the structural similarities between some furan carboxamides and known CE inhibitors, this presents a potential area of investigation for this compound and its analogues. bibliomed.orgmetabolomics.se The ability to modulate CE activity could have implications for drug-drug interactions. nih.gov
Glycosidase Inhibition: Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. α-Glucosidase, in particular, is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.netnih.gov Research has revealed that some 2,5-disubstituted furan derivatives exhibit potent α-glucosidase inhibitory activity. researchgate.netnih.gov For instance, certain furan derivatives containing a 1,3-thiazole moiety have shown significantly higher potency than the standard inhibitor acarbose. nih.gov The inhibitory mechanism can be either competitive or noncompetitive, depending on the specific chemical structure. nih.gov This suggests that the furan carboxamide class has the potential to be developed into novel anti-diabetic agents. researchgate.netnih.gov
HCV NS5B Polymerase Inhibition: The hepatitis C virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase that is essential for viral replication, making it a prime target for antiviral drug development. nih.govplos.orggoogle.com Notably, furan-containing compounds have been identified as inhibitors of this enzyme. rcsb.org For example, a class of benzimidazole-5-carboxamide inhibitors has been shown to be non-competitive with respect to NTP incorporation and to inhibit an initiation phase of the HCV polymerase activity. nih.gov The potency of these compounds was found to be inversely proportional to the enzyme's affinity for the template/primer substrate. nih.gov This discovery highlights the potential for furan carboxamides to be developed as antiviral therapeutics. nih.govplos.org
Table 1: Emerging Enzyme Targets of the Furan Carboxamide Class
| Enzyme Target | Biological Role | Implication of Inhibition |
|---|---|---|
| Carboxylesterase (CE) | Xenobiotic metabolism | Altered metabolism of ester-containing drugs |
| α-Glucosidase | Carbohydrate metabolism | Potential for anti-diabetic applications |
Modulation of Fungal Metabolic Pathways
Beyond direct enzyme inhibition, furan carboxamides can influence broader fungal metabolic pathways, impacting fungal growth and survival. frontiersin.org Fungi possess a complex enzymatic system that can be distinct from that of their hosts, offering unique targets for antifungal agents. frontiersin.org
The metabolism of furan-containing compounds themselves can lead to the formation of reactive intermediates. nih.gov Cytochrome P450-catalyzed oxidation of the furan ring can generate electrophilic species that can interact with cellular nucleophiles, leading to toxicity. nih.gov This process can deplete cellular resources and disrupt normal metabolic functions. nih.gov
Furthermore, the fungicidal action of some compounds involves interfering with biosynthetic processes. wur.nl For instance, some systemic fungicides are known to inhibit processes like microtubule assembly, which is crucial for nuclear division and fungal growth. mdpi.com While the primary target of many carboxamides is the succinate dehydrogenase complex in the mitochondrial respiratory chain, the broader class of furan carboxamides may exert their effects through a multi-pronged approach, affecting various metabolic and cellular processes. nih.govasm.orgresearchgate.net This can include disrupting the electron transport chain, which halts ATP synthesis, and interfering with signal transduction pathways necessary for fungal development. mdpi.com The ability to modulate these fundamental pathways underscores the potential of furan carboxamides as effective antifungal agents. mdpi.comacs.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acarbose |
| Antimycin A |
| Azoxystrobin |
| Benodanil |
| Benzil |
| Boscalid (B143098) |
| Carbendazim |
| Carboxin |
| Cyflufenamid |
| Dinocap |
| Fenhexamid |
| Fluazinam |
| Fludioxonil |
| Iprodione |
| Kresoxim-methyl |
| Prochloraz |
| Proquinazid |
| Pyraclostrobin |
| Pyrimethanil |
| Quinoxyfen |
| Rotenone |
| Tebuconazole |
| Tolnaftate |
Structure Activity Relationship Sar Studies and Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a numerical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of fungicides, QSAR models are developed to predict the antifungal efficacy of new chemical entities based on their molecular descriptors. scielo.br These models are crucial in the early stages of agrochemical research, helping to prioritize compounds for synthesis and testing, thereby accelerating the discovery process. scielo.brnumberanalytics.com
Research involving multidrug resistance in the fungus Botrytis cinerea has utilized QSAR analysis to understand the substrate specificity of transporters responsible for resistance. In such studies, the activity of various fungicides, including Furcarbanil, is evaluated against different fungal strains. The resulting data, such as the effective concentration required to inhibit 50% of growth (EC50), serves as a critical input for building predictive QSAR models. researchgate.net The table below shows the in vitro activity of this compound on the germ-tube elongation of various Botrytis cinerea phenotypes, which is indicative of its biological activity.
| Strain Phenotype | EC50 (mg/L) |
|---|---|
| MDR1 | 1.6 |
| MDR2 | 1.3 |
| MDR3 | 0.9 |
| An107 (Wild Type) | 1.4 |
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. researchgate.netnih.gov The process involves aligning the molecules in a series and then calculating their steric and electrostatic fields at various points on a 3D grid. These field values are then used as descriptors to build a statistical model, often using Partial Least Squares (PLS) regression, that predicts the activity of new compounds. nih.gov The resulting models generate contour maps that visualize regions where modifications to the molecular structure—such as adding bulky groups or altering electrostatic potential—are likely to enhance or diminish biological activity. nih.gov
While specific CoMFA studies focusing exclusively on this compound are not prevalent in publicly available literature, this methodology is widely applied to its target class: succinate (B1194679) dehydrogenase inhibitors (SDHIs). For instance, 3D-QSAR studies on SDHIs active against fungi like Rhizoctonia cerealis have successfully used CoMFA to elucidate structure-activity relationships, yielding models with high predictive accuracy. nih.gov
Comparative Molecular Similarity Index Analysis (CoMSIA) is another powerful 3D-QSAR method that complements CoMFA. nih.gov In addition to steric and electrostatic fields, CoMSIA evaluates several other molecular properties, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net This is achieved by calculating similarity indices at each grid point, which have the advantage of avoiding the steep potential changes and singularities often encountered with CoMFA fields close to the molecular surface. nih.gov
Like CoMFA, CoMSIA generates contour maps that provide intuitive visual guidance for drug design. nih.gov Studies on SDHIs have demonstrated the utility of CoMSIA in creating robust predictive models. nih.gov The combination of different descriptor fields often allows CoMSIA to capture a more nuanced picture of the SAR, leading to models with strong predictive power for biological activity.
The table below summarizes the statistical parameters from a representative 3D-QSAR study on a series of SDHI fungicides, illustrating the predictive capability of both CoMFA and CoMSIA models.
| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |
|---|---|---|
| CoMFA | 0.625 | 0.994 |
| CoMSIA | 0.486 | 0.986 |
Predictive modeling in agrochemical research encompasses a range of computational methods, including QSAR and machine learning algorithms, aimed at forecasting the biological activity of unevaluated compounds. afjbs.com These models are built by training algorithms on large datasets of chemicals with known activities. scielo.br By learning the complex relationships between molecular structures and their fungicidal effects, these models can screen vast virtual libraries of compounds to identify promising candidates for synthesis. numberanalytics.com
The ultimate goal is to create a robust in silico pipeline that can accurately predict a compound's efficacy, reducing the time and cost associated with traditional trial-and-error approaches. scielo.brafjbs.com Techniques such as support vector machines, random forests, and neural networks are increasingly being applied to develop sophisticated models that can predict not only biological activity but also other crucial properties. For fungicides like this compound, predictive models can guide the design of new analogs with potentially higher potency or a broader spectrum of activity.
Comparative Molecular Similarity Index Analysis (CoMSIA)
Molecular Docking Investigations
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. nih.govnih.gov The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to its target protein. biorxiv.org this compound is recognized as a succinate dehydrogenase inhibitor (SDHI), targeting a crucial enzyme in the fungal respiratory chain. acs.org Molecular docking studies are therefore essential for visualizing how this compound and other SDHIs fit into the binding site of the succinate dehydrogenase (SDH) enzyme.
The succinate dehydrogenase enzyme is a multi-subunit protein complex, and the binding site for SDHI fungicides is located in a cavity formed by subunits B, C, and D. mdpi.com Molecular docking studies on various SDHIs reveal that their binding is stabilized by a network of non-covalent interactions with specific amino acid residues within this pocket. nih.gov
Key interactions frequently observed in these studies include:
Hydrogen Bonds: The amide or carbonyl groups common in SDHIs often form hydrogen bonds with residues such as Tyrosine (TYR) and Tryptophan (TRP) on the protein. nih.gov For example, studies on novel benodanil-heterocyclic carboxamide hybrids, which are also SDHIs, showed hydrogen bond formation with the TRP-73 residue of subunit C. mdpi.com
Hydrophobic Interactions: The aromatic rings and aliphatic chains of the ligands engage in hydrophobic and van der Waals interactions with non-polar residues in the binding pocket, contributing significantly to the stability of the complex. nih.gov
Although specific docking studies detailing the interaction profile of this compound itself are not extensively published, its structural similarity to other furanilide and carboxamide fungicides suggests it would adopt a comparable binding mode within the SDH active site, stabilized by a similar set of interactions. acs.org
The output of a molecular docking simulation provides two critical pieces of information: the binding orientation (or pose) of the ligand and an estimation of its binding affinity. nih.gov
Binding Orientation: The predicted pose shows the three-dimensional arrangement of the ligand within the protein's binding site. A plausible orientation is one that maximizes favorable interactions (like hydrogen bonds and hydrophobic contacts) and minimizes steric clashes. nih.govnih.gov The correct orientation is crucial for a compound to exert its inhibitory effect.
Binding Affinity: This is typically expressed as a scoring function value, often in units of kcal/mol. researchgate.net This score estimates the free energy of binding; a more negative score generally indicates a stronger, more stable interaction between the ligand and the protein. nih.gov While these scores are approximations, they are highly useful for ranking different compounds in a virtual screening campaign and prioritizing those with the highest predicted affinity for experimental testing. mdpi.commdpi.com The binding affinity predicted by docking is expected to correlate with experimentally determined biological activity, such as the IC50 or EC50 values. researchgate.net
Ligand-Protein Interaction Profiling with Succinate Dehydrogenase (SDH)
In Silico Design and Virtual Screening
In modern agrochemical research, in silico methods, including virtual screening, represent a cornerstone for the rational design of new active compounds. nih.govturkiyeparazitolderg.org These computational techniques allow for the rapid screening of vast chemical libraries against a specific biological target, saving considerable time and resources compared to traditional high-throughput screening. nih.govashdin.com The process typically involves methods like molecular docking, similarity searches based on known ligands, or pharmacophore-based screening to filter large databases and identify a smaller, more promising set of candidate molecules for biological testing. nih.govresearchgate.net
Structure-based virtual screening (SBVS) is a particularly powerful approach that utilizes the three-dimensional structure of a target protein to predict how potential ligands might bind. researchgate.net This method is instrumental in the early stages of development for prioritizing compounds and can provide crucial insights into the molecular interactions necessary for biological activity. turkiyeparazitolderg.orgresearchgate.net The ultimate goal is to make the discovery process more targeted and efficient, leading to the identification of novel and effective molecules. nih.govashdin.com
The exploration of chemical space is a key strategy for discovering novel analogs of established compounds like this compound. biosolveit.de Chemical spaces, which can contain billions or even trillions of synthetically accessible virtual compounds, serve as vast hunting grounds for new molecular architectures. biosolveit.deyoutube.com This exploration is often not about finding exact matches but about identifying related compounds and analogs that might possess improved properties. biosolveit.de
The concept of "Structure-Activity Relationship (SAR) by Space" exemplifies this approach, where a query molecule, such as this compound, is used to search make-on-demand chemical spaces for related, synthetically accessible analogs. biosolveit.de This accelerates the early phases of discovery by quickly generating diverse yet relevant compounds for testing. biosolveit.de Studies have shown that even large commercial chemical spaces have surprisingly little overlap, meaning that exploring multiple spaces can significantly increase the diversity of potential hits. youtube.com
For a compound like this compound, which belongs to the furan-carboxamide class of fungicides, this exploration can unveil novel substitutions on the furan (B31954) or anilide rings that are not present in existing compounds. sci-hub.senih.gov This process helps to move beyond the immediate chemical neighborhood of a known hit, potentially uncovering reservoirs of highly active compounds in previously unexplored regions of the chemical space. nih.gov By using a fragment or substructure of this compound as a query, it is possible to mine these vast databases for everything containing that core motif, providing a rich set of new candidates for synthesis and evaluation. youtube.com
Virtual and phenotypic screening efforts are crucial for identifying promising chemical series that warrant further investigation. nih.govucdavis.edu A successful screening campaign can identify multiple compounds with a shared chemical scaffold that exhibit the desired biological activity. mdpi.com For instance, a screen for inhibitors of fungal spore germination identified a group of structurally similar compounds (Group B) that included a molecule with a structure nearly identical to this compound, differing only by a single ethyl group. nih.gov This finding validates the furan-carboxamide scaffold as a promising series for targeting fungal respiration. nih.gov
Once an initial hit series is identified, further research focuses on optimizing the lead compounds. This involves synthesizing and testing analogs to build a structure-activity relationship (SAR) profile. mdpi.com Research into carboxamides has shown that introducing lipophilic substituents into the phenyl ring of the anilide can significantly broaden the spectrum of activity. nih.gov This highlights a key chemical vector for modification.
Computational tools play a significant role in this phase. By analyzing the binding modes of initial hits, researchers can rationally design new analogs with potentially higher affinity or better properties. ashdin.com The identification of compounds like ebselen (B1671040) through novel screening methods targeting fungal autophagy further underscores how new targets and chemical series are continuously being discovered, providing a pipeline of promising candidates for development as next-generation fungicides. ucdavis.edu
Exploration of Chemical Space for Novel this compound Analogs
Influence of Substituent Effects on Reactivity and Biological Activity
The biological and chemical reactivity of furan carboxanilides, including this compound, is significantly influenced by the nature and position of substituents on both the furan and anilide moieties. ethz.chacs.org The simple and synthesizable structure of these molecules makes them excellent models for investigating structure-reactivity relationships. ethz.chacs.org By systematically altering functional groups on the two key parts of the molecule—the electron-rich furan ring and the anilide ring—it is possible to manipulate the electron density of these regions. ethz.chacs.org This allows for the tuning of bimolecular rate constants, potentially favoring specific degradation pathways or enhancing biological interactions. ethz.chacs.org
The furan moiety is a critical component of this compound's structure, and modifications to it can have a profound impact on the compound's properties. ethz.chacs.org The furan ring is primarily associated with reactivity towards singlet oxygen (¹O₂), a key reactive species in environmental photodegradation. ethz.chacs.org
Studies on a series of furan carboxamides have shown that the number of methyl groups on the furan ring directly influences this reactivity. acs.org Increasing the number of methyl groups enhances the electron-donating nature of the ring, which is expected to increase its susceptibility to oxidation by ¹O₂. ethz.ch
Beyond photoreactivity, the integrity and substitution pattern of the furan ring are vital for biological function. For example, research on related furan-carboxamides demonstrated that changing the position of the carboxamide group from the 2- to the 3-position on the furan ring resulted in a drastic decrease in antifungal activity. sci-hub.se In contrast, the presence of a methyl group at the 4-position of the furan ring did not significantly affect the antifungal effect. sci-hub.se This indicates that while some modifications are tolerated, the core arrangement of the furan-carboxamide linkage is essential for its biological action, likely due to specific binding requirements at the target site.
Table 1: Effect of Furan Ring Methylation on Reactivity
Data sourced from a study on furan carboxamides, where reactivity is relative to that of furfuryl alcohol (FFA). acs.org
Substitutions on the anilide ring play a crucial role in modulating the reactivity and biological activity of this compound and related compounds. ethz.chacs.org The anilide portion of the molecule is primarily susceptible to oxidation by triplet-excited state chromophoric dissolved organic matter (³CDOM*), another important environmental degradation pathway. ethz.chacs.org
The electronic properties of substituents at the para-position of the anilide ring can be correlated with reactivity using Hammett parameters. ethz.ch A study systematically varying this substituent from the electron-withdrawing -CO₂Me to the electron-donating -NMe₂ showed a clear trend. acs.org Increasing the electron-donating ability of the substituent enhanced the rate of degradation, although the effect was an order of magnitude smaller than the variations seen with furan ring modifications. acs.org
From a biological perspective, substitutions on the anilide ring are critical for antifungal efficacy. Many modern carboxamide fungicides, which are structural relatives of this compound, feature a lipophilic substituent on this phenyl ring, a modification known to expand their spectrum of activity. nih.gov Structure-activity relationship studies on other series have reinforced this finding, showing that substituents at the 4-position of the phenyl ring tend to result in higher activity. sci-hub.se For instance, incorporating a 4-tert-butyl group on the phenyl ring of certain phenol (B47542) and aniline (B41778) derivatives was found to be essential for their antifungal properties. sci-hub.se This suggests that the anilide ring is deeply involved in the binding interaction with the target protein, succinate dehydrogenase, where lipophilic pockets may accommodate these groups. nih.gov
Table 2: Effect of Anilide Ring Para-Substituent on Reactivity
Data sourced from a study on furan carboxamides, where reactivity is relative to that of furfuryl alcohol (FFA) in SRFA-sensitized experiments. acs.org
Role of Furan Moiety Modifications
Molecular Dynamics Simulations for Binding Stability
Molecular dynamics (MD) simulations are a powerful computational tool used extensively in drug discovery to assess the stability of a ligand's binding mode within its target protein. mdpi.comnih.gov While molecular docking can predict various potential binding poses of a molecule like this compound in its target enzyme, succinate dehydrogenase, these poses are static. nih.gov MD simulations provide a dynamic view, simulating the movements of atoms over time and thus testing whether a proposed binding pose is stable under physiological conditions. mdpi.comnih.gov
The process involves taking a docked protein-ligand complex and simulating its behavior for a set period, often on the nanosecond scale. mdpi.com Researchers analyze trajectories to see if the ligand remains in the binding pocket and maintains key interactions, such as hydrogen bonds and hydrophobic contacts. ashdin.commdpi.com A stable binding pose, characterized by low root-mean-square deviation (RMSD) values for the ligand and protein, suggests a favorable and likely binding mode. nih.govmdpi.com Conversely, if a ligand drifts out of the active site or loses critical interactions during the simulation, that binding pose is considered unstable and less likely to be correct. nih.gov
By performing multiple independent simulations for each potential pose, researchers can statistically evaluate their stability. nih.gov This methodology serves as an effective filter to weed out incorrect docking poses, allowing scientists to focus more computationally expensive free energy calculations only on the most stable and promising candidates. nih.govnih.gov For inhibitors like this compound, MD simulations can provide crucial insights into the conformational dynamics of the enzyme-inhibitor complex, guiding the rational design of new analogs with enhanced binding affinity and stability. mdpi.com
Mentioned Compounds
Preclinical Biological Activity and Resistance Mechanisms in Model Systems
Evaluation of Antifungal Efficacy in In Vitro Fungal Assays
Furcarbanil's potential as an antifungal agent has been assessed through various in vitro laboratory studies. These assays are fundamental to understanding the compound's intrinsic ability to inhibit fungal growth and development, focusing on key life cycle stages such as mycelial expansion and spore germination.
Mycelium Growth Inhibition Studies
In vitro tests have demonstrated that this compound, a succinate (B1194679) dehydrogenase inhibitor (SDHI), effectively hinders the mycelial growth of certain fungi. researchgate.net One study noted its activity against Botrytis cinerea, the fungus causing gray mold, and Gibberella zeae, a significant pathogen in cereal crops. researchgate.net However, its efficacy varies, with research showing it to be less active against fungi like Fusarium oxysporum.
Data on specific EC50 values for mycelium growth inhibition by this compound were not available in the search results.
Spore Germination Inhibition Assays
The prevention of spore germination is a critical attribute for a fungicide, as it halts the initial stage of infection. This compound has been identified as an inhibitor of spore germination. asm.orgresearchgate.net Studies using the human fungal pathogen Cryptococcus showed that this compound inhibits spore germination. asm.orgresearchgate.netbiorxiv.orgasm.orgnih.gov It was observed to cause asynchronous germination, a phenotype where spores within a population germinate at different rates. asm.org
| Fungal Species | Assay Type | Observation | Phenotypic Concentration (µM) |
| Cryptococcus | Spore Germination Inhibition | Asynchronous germination phenotype | 80 |
Efficacy Against Diverse Phytopathogenic Fungi and Oomycetes
This compound's spectrum of activity has been evaluated against a variety of plant pathogenic fungi. As an SDHI, it is known to have a broad spectrum of activity against many fungal species. nih.gov It has shown effectiveness against Botrytis cinerea and Gibberella zeae. researchgate.net Research has also identified its inhibitory effects against the spores of Cryptococcus, a human fungal pathogen. asm.orgresearchgate.netnih.gov There is limited information in the provided results regarding its efficacy against oomycetes.
Studies on Resistance Development in Fungal Pathogens
The development of resistance to fungicides is a significant concern in agriculture. Research into how fungal pathogens develop resistance to compounds like this compound is crucial for creating sustainable disease management strategies. Studies have focused on mutations at the fungicide's target site and on broader, non-specific resistance mechanisms.
Characterization of Target Site Mutations (e.g., sdhB, sdhD genes)
This compound functions by inhibiting the succinate dehydrogenase (Sdh) enzyme, a key component of the mitochondrial respiratory chain. nih.govmdpi.com This enzyme is composed of four subunits: SdhA, SdhB, SdhC, and SdhD. mdpi.commdpi.com Resistance to SDHI fungicides commonly arises from mutations in the genes encoding these subunits, particularly sdhB, sdhC, and sdhD, which form the binding site for the fungicide. nih.govmdpi.comonline-rpd.orgnih.gov These mutations can reduce the binding affinity of the fungicide to the enzyme, diminishing its inhibitory effect. online-rpd.org For instance, in Botrytis cinerea, several mutations have been identified in the sdhB and sdhD genes that confer resistance to carboxamide fungicides. nih.gov While this is a well-established mechanism for SDHI resistance, specific mutations in these genes directly conferring resistance to this compound were not detailed in the provided search results.
Analysis of Multidrug Resistance Mechanisms (e.g., Membrane Transporters)
Fungi can also develop resistance through mechanisms that are not specific to one class of fungicides. This is known as multidrug resistance (MDR) and often involves the overexpression of membrane transporter proteins. nih.govmdpi.comnih.gov These transporters, which include the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) types, actively pump fungicides out of the fungal cell. mdpi.comnih.gov This efflux mechanism lowers the intracellular concentration of the fungicide, allowing the fungus to survive. mdpi.comonline-rpd.org The overexpression of these transporters can lead to reduced sensitivity to a wide range of chemically unrelated fungicides, including SDHIs. online-rpd.orgnih.govmdpi.com This type of resistance has been identified as a contributing factor to reduced sensitivity to SDHIs in various plant pathogens. nih.govmdpi.com
Cross-Resistance Patterns with Other Fungicide Classes
Cross-resistance studies are crucial for understanding the potential for resistance development and for designing effective fungicide resistance management strategies. In the case of this compound, a member of the furanilide chemical group, cross-resistance has been evaluated with other carboxamide fungicides.
Research on field strains of Botrytis cinerea, the fungus responsible for gray mold, has provided insights into these patterns. Strains resistant to the carboxamide fungicide boscalid (B143098) (CarR strains) were tested for their sensitivity to other carboxamides, including this compound. The results indicated a general positive cross-resistance between boscalid and this compound. nih.gov This means that strains resistant to boscalid were often also less sensitive to this compound. However, this pattern was not universal across all resistant strains; for instance, CarR6 strains of B. cinerea did not exhibit cross-resistance to this compound. nih.gov
The level of resistance, as measured by the resistance factor (RF), was generally low for this compound in these boscalid-resistant strains. nih.gov This suggests that while a shared resistance mechanism exists, its effect on this compound may be less pronounced compared to other carboxamides. The mechanism of action for carboxamide fungicides involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain. ashs.org Mutations in the genes encoding subunits of the SDH enzyme are a common cause of resistance, and different mutations can lead to varied cross-resistance patterns among fungicides of the same class. nih.gov
| Fungicide | Fungicide Class | Cross-Resistance with this compound | Organism Studied | Observation |
|---|---|---|---|---|
| Boscalid | Carboxamide | Positive (in most strains) | Botrytis cinerea | Positive cross-resistance was recorded in most CarR strains, though generally with low resistance factors (RFs). One strain (CarR6) did not show cross-resistance. nih.gov |
Efficacy Assessments in Relevant Preclinical Models (e.g., Plant Infection Models)
This compound has been evaluated for its efficacy against various fungal pathogens in several plant infection models. Its primary applications appear to be as a seed or soil treatment. slideshare.net
Key findings from efficacy studies include:
Bean Rust: this compound has demonstrated control of bean rust (Uromyces appendiculatus). slideshare.net
Cereal Smuts: It has been used as a seed dressing fungicide for the control of loose smut of wheat (Ustilago tritici) and barley (Ustilago nuda). slideshare.net
Rhizoctonia Diseases: The compound has shown activity against diseases caused by Rhizoctonia species on crops like tomato and potato. slideshare.net
Rice False Smut: In studies on false smut of rice, caused by Ustilaginoidea virens, this compound was identified as effective in inhibiting the germination of the fungus's conidia.
However, the stability and persistence of this compound on plant surfaces can influence its efficacy. One study on bean plants found that residues of this compound on the leaf surface were almost entirely inactivated after 40 hours of exposure to sunlight. researchgate.net This rapid degradation suggests that its protective activity may be short-lived under field conditions with high sun exposure.
| Target Disease | Pathogen | Host Plant | Efficacy Finding |
|---|---|---|---|
| Bean Rust | Uromyces appendiculatus | Bean | Effective in controlling the disease. slideshare.net |
| Loose Smut | Ustilago tritici | Wheat | Effective as a seed dressing. slideshare.net |
| Loose Smut | Ustilago nuda | Barley | Effective as a seed dressing. slideshare.net |
| - | Rhizoctonia spp. | Tomato, Potato | Effective in controlling the pathogen. slideshare.net |
| False Smut | Ustilaginoidea virens | Rice | Inhibits conidial germination. |
Selectivity Studies in Comparative Biological Systems
Selectivity is a critical attribute of a fungicide, referring to its ability to inhibit the target pathogen with minimal harm to the host plant (phytotoxicity) or non-target organisms. Studies comparing this compound to other related fungicides highlight its selectivity profile.
A notable comparative study evaluated this compound and the related fungicide Carboxin as drenches on bentgrass. While Carboxin caused phytotoxicity even at low concentrations, this compound was not phytotoxic to the bentgrass at any of the tested rates. ashs.org This demonstrates a significant degree of selectivity and safety for this compound on this particular turfgrass species.
The basis for the fungicidal action of this compound and other carboxin-related fungicides is the inhibition of Complex II of the succinate oxidase system within the fungal mitochondria. ashs.org The first-generation carboxamides were primarily effective against fungi in the phylum Basidiomycota. nih.gov While newer carboxamides have a broader spectrum, this compound, as an older compound, is also noted for its activity against Basidiomycete fungi like rusts and smuts. slideshare.net This inherent specificity for a fungal metabolic pathway that differs sufficiently from the plant's contributes to its selectivity.
| Compound | Host Organism | Observation | Reference |
|---|---|---|---|
| This compound | Bentgrass | Not phytotoxic at the application rates tested. | ashs.org |
| Carboxin | Bentgrass | Resulted in phytotoxicity, even at low levels. | ashs.org |
Advanced Analytical Methodologies for Furcarbanil Research
Chromatographic Techniques for Compound Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For Furcarbanil, both liquid and gas chromatography are routinely employed.
High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of this compound and monitoring its degradation under various stress conditions. hplc.eu The method's ability to separate non-volatile and thermally unstable compounds makes it ideal for analyzing the parent molecule and its degradation products. hplc.eu
In a typical stability-indicating HPLC method, the compound is subjected to forced degradation under conditions such as acidic and alkaline hydrolysis, oxidation, and photolysis. chromatographyonline.com The resulting mixture is then analyzed by HPLC, often using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like trifluoroacetic acid in water) and an organic solvent (like acetonitrile). hplc.euethz.ch A Diode-Array Detector (DAD) is commonly used to monitor the eluent, providing spectral information that can help distinguish the parent compound from its degradants. chromatographyonline.com
Research on related compounds demonstrates that under acidic conditions, a compound might exhibit significant degradation, forming multiple degradation products (DPs) that are well-resolved from the parent peak. researchgate.net Similarly, alkaline, oxidative, and photolytic stress can lead to varying degrees of degradation, each producing a unique profile of byproducts. researchgate.net The percentage of degradation and the retention times (Rt) of the products are meticulously recorded to establish the method's specificity. nih.gov This ensures that any analytical method used for quantification is free from interference from potential impurities or degradants. chromatographyonline.com
Table 1: Example Data from a Forced Degradation Study Analyzed by HPLC
| Stress Condition | Degradation (%) | Number of Degradation Products | Retention Times (Rt) of Major Products (min) |
| Acid Hydrolysis (e.g., 1 M HCl) | 42.17 | 4 | 3.10, 3.84, 4.63, 5.08 |
| Alkaline Hydrolysis (e.g., 1 M NaOH) | 47.51 | 4 | 3.12, 3.83, 4.00, 4.66 |
| Oxidative (e.g., H₂O₂) | 64.01 | 2 | 3.76, 4.58 |
| Photodegradation (e.g., UV light) | 15.50 | 2 | 4.64, 5.09 |
Note: Data is illustrative, based on typical degradation studies of related chemical structures to demonstrate the application of the HPLC method. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the identification and quantification of volatile and semi-volatile compounds like this compound. thermofisher.com The process begins with the gas chromatograph, which separates components of a sample based on their different boiling points and polarities as they pass through a capillary column. thermofisher.com
Once separated, the individual compounds enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). chromatographyonline.com This process fragments the molecules into a unique pattern of ions based on their mass-to-charge (m/z) ratio. thermofisher.com The resulting mass spectrum serves as a "molecular fingerprint" that can be compared against extensive spectral libraries for confident identification. thermofisher.com
For quantification, the area of a compound's peak in the chromatogram is proportional to its amount in the sample. thermofisher.com GC-MS can be operated in different modes; full-scan mode is used for identifying unknown compounds, while selected ion monitoring (SIM) mode offers higher sensitivity for quantifying target analytes at trace levels. thermofisher.com This makes GC-MS an invaluable tool for residue analysis and for identifying unknown metabolites or impurities in this compound samples. cleancontrolling.comnih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Studies
Spectrophotometric Methods for Quantitative Research Applications
Spectrophotometry measures the interaction of matter with electromagnetic radiation and is a fundamental tool in the quantitative analysis of chemical compounds.
Infrared (IR) spectrophotometry is primarily used for the structural confirmation of this compound. scribd.com The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. google.com The absorbed energy corresponds to the vibrational frequencies of the chemical bonds within the molecule.
For this compound (2,5-dimethyl-N-phenyl-3-furancarboxamide), the IR spectrum would display characteristic absorption bands that confirm its identity. Key functional groups produce distinct signals, such as:
Amide C=O stretch: A strong absorption peak typically found in the 1630-1680 cm⁻¹ region.
Amide N-H stretch: A moderate peak around 3200-3500 cm⁻¹.
Aromatic C-H and C=C stretches: Signals characteristic of the phenyl ring.
Furan (B31954) ring vibrations: Specific peaks corresponding to the C-O-C and C=C bonds within the furan moiety.
By analyzing the presence and position of these peaks, researchers can verify the molecular structure of a synthesized batch of this compound. google.com
UV-Visible (UV-Vis) spectroscopy is a crucial tool for studying the kinetics of this compound's photodegradation. ethz.ch The technique measures the absorbance of UV or visible light by a substance in solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species.
In a photodegradation experiment, a solution of this compound is exposed to a light source, often a Xenon lamp simulating sunlight. oaepublish.com At set time intervals, the UV-Vis spectrum of the solution is recorded. youtube.com this compound will have a characteristic maximum absorbance (λmax) in the UV region. As the compound degrades due to light exposure, its concentration decreases, leading to a corresponding decrease in the absorbance at its λmax. youtube.com By plotting absorbance or concentration versus time, the rate of the degradation reaction can be determined. youtube.com This method is essential for evaluating the environmental persistence of this compound in sunlit surface waters. ethz.ch
Table 2: Illustrative Data for a UV-Vis Monitored Photodegradation Experiment
| Irradiation Time (min) | Absorbance at λmax |
| 0 | 1.216 |
| 20 | 0.954 |
| 40 | 0.748 |
| 60 | 0.587 |
| 80 | 0.461 |
| 100 | 0.362 |
Note: Data is illustrative, based on typical photodegradation experiments monitored by UV-Vis spectroscopy. youtube.com
Infrared (IR) Spectrophotometry
Advanced Techniques for Mechanistic Elucidation
Understanding the precise pathway by which a molecule like this compound degrades requires more advanced analytical approaches. nih.gov These techniques help to identify transient intermediates and final products, providing a complete picture of the reaction mechanism. researchgate.netintertek.com
Studies on furan carboxanilides, including this compound, have employed a combination of steady-state and time-resolved techniques to investigate complex photodegradation mechanisms. ethz.ch These reactions in natural waters can be driven by photochemically produced reactive intermediates like singlet oxygen (¹O₂) and triplet chromophoric dissolved organic matter (³CDOM*). ethz.chacs.org
Advanced methods used for this purpose include:
Transient Absorption Spectroscopy: This technique is used to detect and characterize short-lived excited states and radical intermediates that are formed during a photochemical reaction. It helps in measuring the rate constants of reactions involving triplet states. acs.org
Time-Resolved Singlet Oxygen Phosphorescence: This method directly measures the luminescence of singlet oxygen, allowing for the determination of quenching rate constants, which indicates how quickly a compound like this compound reacts with this important environmental oxidant. ethz.ch
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For stable degradation products, LC-MS/MS is the gold standard for structural elucidation. chromatographyonline.com After separation by HPLC, the products are subjected to multiple stages of mass analysis, which provides fragmentation data that is crucial for piecing together the chemical structure of unknown degradants. chromatographyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains the definitive technique for confirming the structure of isolated degradation products, providing unambiguous information about the connectivity of atoms within a molecule. chromatographyonline.com
By combining these advanced techniques, researchers can build a detailed understanding of the dual-reactivity of molecules like this compound, where different parts of the molecule (the furan ring and the anilide moiety) react through different degradation pathways. acs.org
Oxygen Consumption Rate (OCR) Measurements in Biological Systems
In studies investigating the antifungal mechanism of this compound, its impact on the OCR of pathogenic yeast, such as Cryptococcus species, has been examined. nih.govbiorxiv.org These experiments are typically conducted using a Seahorse XFe96 extracellular flux analyzer, a standard instrument in metabolic research. nih.govsickkids.casickkids.cachemetrix.co.za The methodology involves seeding cells in a specialized microplate and subjecting them to a sequence of compound injections to probe different aspects of mitochondrial respiration.
A typical experimental sequence to assess the effect of this compound on yeast OCR begins with measuring the basal respiration after the addition of a substrate like glucose. nih.gov Following this, this compound is injected into the wells at a specific concentration, and the subsequent change in OCR is monitored. To further dissect the effects on the electron transport chain (ETC), inhibitors of specific mitochondrial complexes, such as rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor), are added. nih.govbiorxiv.org A final injection of 2-deoxy-D-glucose (2-DG), a glycolysis inhibitor, helps to confirm that the observed OCR is due to mitochondrial respiration. nih.gov
Research findings indicate that this compound acts as an inhibitor of the electron transport chain in yeast. nih.govbiorxiv.org Specifically, at a concentration of 10 μM, this compound was observed to cause an initial, significant decrease in the oxygen consumption rate of Cryptococcus yeast. nih.gov However, this inhibition was found to be transient, with the cells showing a recovery in their OCR over time. nih.gov This suggests that the inhibitory effect of this compound on oxygen consumption can be overcome by the cells under these conditions. nih.gov
Table 1: Experimental Parameters for OCR Measurement of Cryptococcus Yeast with this compound
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Instrumentation | Agilent Seahorse XFe96 Extracellular Flux Analyzer | nih.gov |
| Biological System | Cryptococcus yeast (JEC21) | nih.govbiorxiv.org |
| This compound Conc. | 10 μM | nih.gov |
| Sequential Injections | 1. Glucose (20 mM) 2. This compound (10 μM) 3. Rotenone/Antimycin A (50 μM) 4. 2-Deoxy-D-glucose (100 mM) | nih.gov |
| Observed Effect | Initial substantial decrease in OCR followed by recovery. | nih.gov |
Techniques for Studying Photodegradation Mechanisms (e.g., Time-Resolved Absorption)
Understanding the environmental fate of this compound requires detailed studies of its photodegradation mechanisms. Advanced analytical techniques, particularly time-resolved absorption spectroscopy, are instrumental in elucidating the transient species and reaction kinetics involved in the photochemical breakdown of the compound.
This compound belongs to the furan carboxanilide class of fungicides. acs.org The photodegradation of these compounds often proceeds through indirect photolysis, involving photochemically produced reactive intermediates like singlet oxygen (¹O₂) and triplet states of chromophoric dissolved organic matter (³CDOM*). acs.orgacs.org Time-resolved laser spectroscopy is a powerful tool to directly measure the bimolecular rate constants between this compound and these reactive species. acs.org
The methodology typically involves a "pump-probe" setup. edinst.com A laser pulse (the pump) excites a photosensitizer, which then generates the reactive species (e.g., ¹O₂ or a triplet sensitizer). A second, time-delayed light pulse (the probe) passes through the sample, and the changes in its absorption are measured. edinst.com By varying the delay time between the pump and probe pulses, the formation and decay of transient species, such as the triplet state of the sensitizer (B1316253) or the radical cation of the target molecule, can be monitored on timescales from picoseconds to microseconds. edinst.comhamamatsu.com
In studies on furan carboxanilides, including this compound, time-resolved singlet oxygen phosphorescence has been used to measure the quenching rate constants with ¹O₂. acs.org For investigating the reactivity with triplet states, transient absorption spectroscopy is employed, often using a model sensitizer like 3-methoxyacetophenone (3MAP) because natural dissolved organic matter yields complex and weak transient signals. acs.orgresearchgate.net The decay of the sensitizer's triplet state is monitored in the presence of varying concentrations of the furanilide, allowing for the calculation of the triplet quenching rate constant. acs.orgresearchgate.net
Research has shown that for furan carboxamides, singlet oxygen is the primary species responsible for their photodegradation. acs.org While time-resolved experiments confirmed that these compounds, including this compound, can react with triplet state sensitizers, this pathway does not lead to significant degradation, likely due to efficient radical repair mechanisms. acs.org The combination of steady-state photolysis experiments and time-resolved spectroscopy provides a comprehensive understanding of the photodegradation pathways, demonstrating that simply measuring bimolecular rate constants with transient species may not be sufficient to predict environmental persistence. acs.org
| Time-Resolved Transient Absorption Spectroscopy | To measure the bimolecular rate constant of the compound with a triplet state sensitizer (k³S*). | Furanilides can react with triplet sensitizers, but this pathway is less significant for actual degradation due to repair mechanisms. | acs.orgacs.org |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Deoxy-D-glucose (2-DG) |
| 3-methoxyacetophenone (3MAP) |
| Antimycin A |
| This compound |
| Glucose |
Future Directions and Emerging Research Avenues
Design and Synthesis of Next-Generation Furcarbanil Derivatives
The development of new this compound derivatives is a key area of focus, aiming to overcome existing limitations and enhance its therapeutic potential. researchgate.netrsc.orgmdpi.comsioc-journal.cn
Targeting Fungal Resistance Mechanisms
A primary driver for the development of new antifungal agents is the rise of resistance in fungal pathogens. mdpi.comnih.govmdpi.com Mechanisms of resistance are varied and can include the alteration of the drug's target enzyme, increased drug efflux from the fungal cell, and changes in the fungal cell wall that prevent drug uptake. nih.govejgm.co.uk
Research into next-generation this compound derivatives is focused on creating molecules that can bypass these resistance mechanisms. sci-hub.se Strategies include modifying the this compound structure to increase its binding affinity for the target enzyme, even in mutated forms, or to make it a poor substrate for efflux pumps. nih.gov For example, a study on structurally similar compounds to this compound found that even small modifications, such as the addition of a single ethyl group, could alter its inhibitory activity. nih.gov This highlights the potential for targeted chemical modifications to enhance efficacy against resistant strains.
| Fungal Resistance Mechanism | Potential Derivative Design Strategy |
| Target enzyme modification (e.g., mutations in ERG11) nih.govnih.gov | Modify this compound to improve binding to the mutated enzyme. |
| Increased drug efflux (e.g., overexpression of CDR1, CDR2) nih.gov | Alter the chemical structure to reduce recognition by efflux pumps. |
| Altered cell wall permeability ejgm.co.uk | Enhance properties that facilitate entry into the fungal cell. |
Enhancing Specificity for Fungal Pathogens
A significant challenge in antifungal drug development is the similarity between fungal and mammalian cells, which can lead to off-target effects and toxicity in the host. researchgate.net Future research aims to design this compound derivatives with higher specificity for fungal pathogens, thereby reducing potential side effects. biorxiv.org
One approach to achieving greater specificity is to target cellular processes that are unique to fungi, such as spore germination. nih.govbiorxiv.org By designing derivatives that specifically inhibit these processes, the likelihood of affecting human cells is minimized. researchgate.net Studies have shown that compounds that inhibit spore germination can exhibit low cytotoxicity against mammalian cells, making them promising candidates for further development. researchgate.net
Integration of Advanced Computational Modeling in Discovery
The use of advanced computational modeling is revolutionizing the drug discovery process, enabling a more rational and efficient approach to designing new therapeutic agents. nih.govresearchgate.netkth.sersc.org
Predictive Analytics for Structure-Function Relationships
Predictive analytics, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, plays a crucial role in understanding how the chemical structure of a compound relates to its biological activity. scielo.brcsic.esmdpi.com By analyzing the physicochemical properties of existing this compound derivatives and their antifungal effects, researchers can build computational models that predict the activity of novel, untested compounds. mdpi.com
These models can identify key molecular descriptors—such as connectivity, electronegativity, and polarizability—that are critical for antifungal activity. mdpi.com This information allows for the in-silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted efficacy for synthesis and experimental testing. nih.gov This data-driven approach significantly accelerates the discovery of potent new derivatives. researchgate.net
Rational Design of Targeted Compounds
Rational drug design leverages the three-dimensional structure of the target protein to design molecules that will bind to it with high affinity and specificity. nih.govresearchgate.net In the context of this compound, if the structure of its fungal target is known, computational docking studies can be used to simulate how different derivatives will interact with the binding site. rsc.org
This allows for the design of compounds with optimized shapes and chemical properties to maximize their interaction with the target, leading to enhanced potency. nih.gov This approach has been successfully used to design other antifungal agents and holds great promise for the development of next-generation this compound-based therapies. acs.orgcsic.es
Broadening the Scope of Biological Applications
While the primary focus of this compound research has been on its antifungal properties, there is potential to explore its activity against a wider range of biological targets. ontosight.ai The furan (B31954) ring and carboxanilide group present in this compound's structure are found in other compounds with diverse biological activities, including anti-inflammatory and anticancer properties. researchgate.netontosight.ai
Exploration Beyond Fungicidal Applications (e.g., Antiviral Activity of Furan Derivatives)
While this compound is recognized for its fungicidal properties, the furan nucleus central to its structure is a versatile scaffold known for a wide range of biological activities. ijabbr.comutripoli.edu.ly This has prompted research into the broader therapeutic potential of furan derivatives. ijabbr.com The furan moiety is present in numerous compounds with demonstrated antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, analgesic, and anticancer effects. utripoli.edu.lynih.gov A slight modification in the substitution pattern on the furan ring can significantly alter its biological activity, making it a valuable structure in medicinal chemistry. utripoli.edu.ly
Specifically, the potential for antiviral activity is a significant area of interest for furan derivatives. ijabbr.comutripoli.edu.lynih.gov For instance, studies on other furan-containing compounds have shown activity against viruses like the human coronavirus 229E. researchgate.net Given that the furan ring is the basic skeleton for many bioactive compounds, the exploration of this compound and its analogues for applications beyond agriculture, such as in antiviral or other therapeutic contexts, represents a logical and promising direction for future research. nih.gov
Development of Novel Research Methodologies for Characterization
Advancements in research methodologies are crucial for a deeper understanding of compounds like this compound. Recent studies have employed novel phenotypic assays to identify and characterize inhibitors of fungal spore germination. nih.gov One such innovative method is an automated, microscopy-based quantitative germination assay (QGA). nih.govresearchgate.net This technique allows for the high-resolution evaluation of large populations of germinating spores, enabling the classification of distinct chemical phenotypes based on germination synchronicity and rates. nih.govbiorxiv.org Using this QGA, researchers have been able to characterize the specific inhibitory effects of this compound, which induces an "asynchrony" phenotype in spore germination. nih.govbiorxiv.org This approach facilitates the clustering of compounds with similar profiles and helps in identifying their cellular targets. nih.gov
Another area of methodological development involves studying the environmental fate of furan carboxamides. Researchers have used compounds like this compound as models to investigate the competition between two modes of indirect photochemistry: reactions with singlet oxygen and with triplet chromophoric dissolved organic matter (³CDOM*). acs.orgethz.ch This "dual-reactivity" approach, which examines the distinct reactivity of the furan and anilide moieties, provides a more nuanced understanding of the environmental degradation pathways of these molecules. acs.org Furthermore, the development of advanced analytical methods, such as those combining QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation with UHPLC-MS-MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry), is improving the detection and quantification of emerging fungicides in environmental matrices like surface water. mdpi.com
Synergistic Interactions with Other Agrochemicals or Biocontrol Agents in Research Contexts
The simultaneous or sequential application of multiple agrochemicals is a common practice in agriculture, leading to potential interactions between the compounds. slideshare.neteagri.org These interactions can be classified as additive, antagonistic, or synergistic. eagri.org A synergistic interaction occurs when the combined effect of two or more chemicals is greater than the sum of their individual effects. eagri.org Research into these synergies is vital for developing more effective and potentially lower-dose plant protection programs. slideshare.neteagri.org
The study of synergistic effects often involves combining fungicides with other fungicides or with insecticides. nih.govresearchgate.net For example, research has shown that ergosterol (B1671047) biosynthesis inhibitor (EBI) fungicides can synergize the toxicity of certain insecticides in bees by inhibiting their detoxification systems. nih.gov While specific studies detailing the synergistic interactions of this compound are not extensively documented in the reviewed literature, furanilide fungicides, including this compound, are listed as components in patents for synergistic fungicidal compositions. google.comepo.orggoogle.com This indicates that this class of compounds is actively being investigated for its potential in synergistic mixtures to control a wider spectrum of plant diseases. google.comepo.org The goal of such research is to enhance fungicidal efficacy and manage the development of resistance in pathogens. researchgate.net
Q & A
Q. What are the critical considerations for designing a reproducible synthesis protocol for Furcarbanil?
To ensure reproducibility, researchers must:
- Specify reaction conditions (temperature, solvent purity, catalyst ratios) with precision, adhering to metric system standards .
- Document deviations from established protocols (e.g., unexpected exothermic reactions) and their impact on yield .
- Validate purity using chromatographic methods (HPLC/GC-MS) and report numerical data with appropriate significant figures (e.g., 98.5% ± 0.3%) .
- Reference primary literature for baseline parameters while justifying modifications .
Q. How should researchers address safety protocols when handling this compound in laboratory settings?
- Avoid dust formation and aerosolization by using fume hoods with calibrated ventilation rates .
- Store this compound in light-resistant, airtight containers under inert atmospheres to prevent degradation .
- Include material safety data sheets (SDS) in appendices, detailing exposure controls and emergency procedures .
Q. What methodologies are recommended for characterizing this compound’s physicochemical properties?
- Use differential scanning calorimetry (DSC) for melting point analysis and nuclear magnetic resonance (NMR) for structural confirmation.
- Report spectral data with instrument-specific precision (e.g., 300 MHz NMR) and calibration standards .
- Cross-validate results with secondary sources (e.g., crystallographic databases) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize experimental parameters to enhance this compound’s bioactivity in in vitro models?
- Apply factorial design (e.g., Response Surface Methodology) to test interactions between variables like pH, concentration, and incubation time .
- Define success criteria using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with practical constraints .
- Use negative controls and dose-response curves to distinguish signal from noise .
Q. What strategies are effective for resolving contradictions in this compound’s mechanism of action across studies?
- Conduct a systematic review using PICO (Population, Intervention, Comparison, Outcome) to identify confounding variables (e.g., cell line variability) .
- Perform meta-analyses to quantify effect sizes and heterogeneity metrics (I² statistic) .
- Replicate disputed experiments under standardized conditions, documenting deviations in supplementary materials .
Q. How should researchers design longitudinal studies to assess this compound’s stability under varying environmental conditions?
- Segment the study into phases (e.g., accelerated degradation at 40°C/75% RH vs. ambient storage) with pre-defined milestones .
- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life, reporting confidence intervals for degradation rates .
- Publish raw datasets with metadata (e.g., spectrometer calibration dates) to enable third-party validation .
Methodological Frameworks
- Hypothesis Testing : Align objectives with testable hypotheses, such as "this compound’s efficacy correlates with its logP value in lipid-rich environments" .
- Data Presentation : Avoid excessive chemical structures in graphics; prioritize clarity with 2–3 key molecules and tabulated bioactivity data .
- Ethical Compliance : Justify participant selection criteria (e.g., exclusion of immunocompromised models) in appendices for human-derived cell studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
